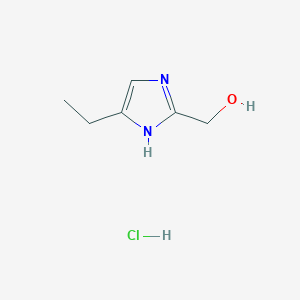

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-ethyl-1H-imidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-5-3-7-6(4-9)8-5;/h3,9H,2,4H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNDEJPNQSAQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods often utilize multi-step synthesis involving the formation of intermediate compounds, which are then converted to the final product through various chemical reactions .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) and ethyl substituent on the imidazole ring are susceptible to oxidation under controlled conditions.

Key Reactions:

-

Hydroxymethyl Oxidation : The -CH2OH group oxidizes to a carboxylic acid (-COOH) using potassium permanganate (KMnO4) in acidic media.

-

Ethyl Group Oxidation : The ethyl side chain oxidizes to an acetic acid derivative (-CH2COOH) with hydrogen peroxide (H2O2) or chromium-based oxidants.

Example Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxymethyl Oxidation | KMnO4, H2SO4, 60°C, 4h | (4-ethyl-1H-imidazol-2-yl)carboxylic acid | 65–72% | |

| Ethyl Oxidation | H2O2, FeCl3 catalyst, 50°C | (4-(carboxymethyl)-1H-imidazol-2-yl)methanol | 58% |

Reduction Reactions

The imidazole ring can undergo partial hydrogenation, while the hydroxymethyl group may remain intact or reduce further.

Key Reactions:

-

Ring Hydrogenation : Catalytic hydrogenation (H2, Pd/C) reduces the imidazole to a dihydroimidazole derivative .

-

Hydroxymethyl Reduction : Sodium borohydride (NaBH4) in methanol stabilizes the alcohol group without altering the ring .

Example Conditions:

Substitution Reactions

The ethyl group and hydroxymethyl site participate in nucleophilic substitutions or alkylation processes.

Key Reactions:

-

Nucleophilic Substitution : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

-

Ethyl Group Functionalization : Halogenation (e.g., Cl2, Br2) introduces halides at the ethyl chain under UV light.

Example Conditions:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that imidazole derivatives, including (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride, exhibit potent antimicrobial properties. A study demonstrated significant activity against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential as a therapeutic agent for treating infections caused by these pathogens. The compound's mechanism of action likely involves interactions with bacterial enzymes and receptors, enhancing its binding affinity through hydrogen bonding and π-π stacking interactions.

Cancer Therapeutics

In cancer research, imidazole derivatives have been identified as promising candidates for inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives could achieve IC50 values as low as 15 nM against specific cancer cell lines, demonstrating strong anti-proliferative activity . The structure of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride allows for modifications that can enhance its efficacy against various cancer types.

Industrial Applications

Organic Synthesis

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the production of other imidazole derivatives and complex organic molecules . The compound's stability and reactivity under different conditions facilitate its use in synthesizing pharmaceuticals and agrochemicals.

Corrosion Inhibition

Imidazole derivatives are also known for their effectiveness as corrosion inhibitors. Studies indicate that (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride can form protective films on metal surfaces, significantly reducing corrosion rates in harsh environments. This property is particularly beneficial in industries such as oil and gas, where equipment is exposed to corrosive substances .

Case Studies

Mechanism of Action

The mechanism of action of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related imidazole derivatives, focusing on substituent variations and their impact on physicochemical and functional properties:

Substituent Effects on Reactivity and Bioactivity

Hydroxymethyl Position and Salt Formation

- The hydroxymethyl group at C-2 (as in the target compound) enables esterification or oxidation to aldehydes/ketones, whereas analogues like (1-methyl-1H-imidazol-4-yl)methanol HCl (C4-hydroxymethyl) show reduced nucleophilicity due to steric hindrance from the N1-methyl group .

- 1H-Imidazol-2-ylmethanol HCl lacks the ethyl group at C-4, resulting in lower hydrophobicity and altered solubility compared to the target compound .

Aromatic vs. Aliphatic Substituents

- 2-(4-Methoxyphenyl)-1H-imidazole HCl incorporates a methoxyphenyl group at C-2, enhancing π-π stacking interactions in biological targets but reducing solubility in nonpolar solvents .

- The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications .

Saturated vs. Unsaturated Imidazole Rings

- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl features a saturated imidazoline ring, which increases basicity (pKa ~8.5) compared to the unsaturated target compound (pKa ~6.9) . This influences binding to protonated biological targets like histamine receptors.

Biological Activity

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

The compound has the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol. It is synthesized through the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form its hydrochloride salt.

The biological activity of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity and disrupting various biochemical pathways. For instance, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell growth .

Antimicrobial Activity

Research has demonstrated that (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride has also been explored. A study evaluated its effects on MCF-7 breast cancer cells, revealing that at concentrations of 50 µM, it significantly inhibited cell proliferation:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 45 | 25 |

The compound induced apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various imidazole derivatives found that (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride exhibited comparable activity to standard antibiotics like ceftriaxone against resistant strains of bacteria .

- Research on Anticancer Properties : Another investigation focused on the compound's mechanism in inhibiting MCF-7 cell growth, showing that it not only reduced viability but also altered cellular morphology, indicating potential for further development as an anticancer therapeutic .

Comparison with Similar Compounds

(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride can be compared with other imidazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1H-imidazol-5-yl)methanol | Similar structure with methyl group | Moderate antibacterial activity |

| 1-Methyl-1H-imidazol-2-yl)methanol | Different substitution pattern | Lower anticancer efficacy |

These comparisons highlight the unique biological profile of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride due to its specific substitution pattern .

Q & A

Q. What are the common synthetic routes for preparing (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted imidazole precursors. For example, analogous imidazole derivatives have been synthesized using palladium-catalyzed hydrogenation or Raney nickel to avoid dehalogenation side reactions . Optimization involves solvent selection (e.g., ethanol vs. water) and base strength (e.g., NaOH vs. Na₂CO₃), with yields improving under alkaline conditions (45°C, 4 hours) . LC-MS is critical for monitoring intermediate formation and byproduct analysis.

Q. How can the purity and structural integrity of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride be validated?

- Methodological Answer : Techniques include:

- Elemental analysis (C, H, N content verification) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, as demonstrated in imidazole-methanol derivatives .

- Melting point determination to assess crystallinity and purity (e.g., analogs like 1-methyl-1H-imidazol-2-yl methanol show mp 107–111°C) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Hydrochloride salts of imidazole derivatives are hygroscopic and require anhydrous storage. Stability studies recommend:

- Temperature : +5°C for long-term storage .

- Desiccants : Use silica gel to prevent hydrolysis of the methanol group.

Advanced Research Questions

Q. How do conflicting data on reaction pathways (e.g., hydrodechlorination vs. cyclization) impact the synthesis of imidazole derivatives, and how can these contradictions be resolved?

- Methodological Answer : Contradictions arise from competing reactions, such as hydrodechlorination during hydrogenation. Switching catalysts (e.g., Pd/C to Raney nickel) minimizes dehalogenation, as shown in 4-formylimidazole synthesis . Kinetic studies using LC-MS and isotopic labeling can differentiate pathways.

Q. What computational tools are suitable for predicting the reactivity and supramolecular interactions of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride?

- Methodological Answer :

- Density Functional Theory (DFT) models hydrogen bonding and tautomerism in imidazole rings.

- SHELX software enables crystallographic refinement to resolve steric effects from the ethyl and methanol substituents .

- Retrosynthesis AI tools (e.g., Reaxys-based models) propose one-step pathways for derivatives .

Q. What biological activity has been observed in structurally similar imidazole derivatives, and how can this guide pharmacological studies?

- Methodological Answer : Analogous compounds like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol exhibit antifungal activity via sterol biosynthesis inhibition . For this compound, in vitro assays (e.g., MIC against Candida spp.) and molecular docking (targeting CYP51 enzymes) are recommended.

Key Research Gaps and Recommendations

- Synthetic Challenges : The ethyl group may sterically hinder cyclization; explore microwave-assisted synthesis to reduce reaction time.

- Biological Screening : Prioritize cytotoxicity assays (e.g., MTT on HEK293 cells) before antifungal/antibacterial studies.

- Environmental Impact : Assess biodegradation pathways using LC-MS/MS to detect persistent metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.